molecular formula C24H21F4N3O B2627564 N-{4-[4-(4-fluorophenyl)piperazin-1-yl]phenyl}-3-(trifluoromethyl)benzamide CAS No. 303151-19-1

N-{4-[4-(4-fluorophenyl)piperazin-1-yl]phenyl}-3-(trifluoromethyl)benzamide

Cat. No.: B2627564
CAS No.: 303151-19-1
M. Wt: 443.446
InChI Key: MCVSTAJBIMBLJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[4-(4-Fluorophenyl)piperazin-1-yl]phenyl}-3-(trifluoromethyl)benzamide is a benzamide derivative featuring a piperazine ring substituted with a 4-fluorophenyl group and a trifluoromethylbenzamide moiety. This compound is structurally characterized by its dual aromatic systems linked via a piperazine core, which is common in ligands targeting dopamine receptors (D2R/D4R) and other G protein-coupled receptors . The 4-fluorophenyl group enhances lipophilicity and may influence receptor selectivity, while the trifluoromethyl group on the benzamide contributes to metabolic stability and hydrophobic interactions with target proteins .

Properties

IUPAC Name

N-[4-[4-(4-fluorophenyl)piperazin-1-yl]phenyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21F4N3O/c25-19-4-8-21(9-5-19)30-12-14-31(15-13-30)22-10-6-20(7-11-22)29-23(32)17-2-1-3-18(16-17)24(26,27)28/h1-11,16H,12-15H2,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCVSTAJBIMBLJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21F4N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[4-(4-fluorophenyl)piperazin-1-yl]phenyl}-3-(trifluoromethyl)benzamide typically involves multiple steps. The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{4-[4-(4-fluorophenyl)piperazin-1-yl]phenyl}-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Antiplasmodial Activity

Recent studies have highlighted the antiplasmodial properties of derivatives containing the trifluoromethyl group. For instance, compounds similar to N-{4-[4-(4-fluorophenyl)piperazin-1-yl]phenyl}-3-(trifluoromethyl)benzamide have demonstrated significant activity against Plasmodium falciparum, with IC50 values indicating potent efficacy. The selectivity indices suggest that these compounds are not only effective but also exhibit low toxicity to human cells .

Inhibition of Tyrosinase

The compound has been explored for its potential as a tyrosinase inhibitor, which is crucial for treating hyperpigmentation disorders. The presence of the 4-fluorobenzylpiperazine moiety has been identified as a key feature that enhances the binding affinity to the enzyme. Kinetic studies reveal that certain analogs act as competitive inhibitors, making them promising candidates for further development .

Anticancer Properties

Research indicates that derivatives of this compound may possess anticancer properties. Studies on related piperazine derivatives have shown cytotoxic effects against various cancer cell lines, suggesting that modifications in the chemical structure can lead to enhanced biological activity .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step processes including:

  • Nucleophilic Substitution : Utilizing piperazine derivatives and fluorinated aromatic compounds.
  • Coupling Reactions : To form the final amide structure through acylation methods.

The synthetic pathways often aim to optimize yield and biological activity by modifying substituents on the piperazine ring or the aromatic systems .

Case Study 1: Antiplasmodial Activity

A study evaluating various derivatives of piperazine indicated that compounds with trifluoromethyl groups exhibited superior antiplasmodial activity compared to their non-fluorinated counterparts. The lead compound from this series showed an IC50 value of 0.413μM0.413\,\mu M against Plasmodium falciparum, highlighting its potential as a therapeutic agent in malaria treatment .

Case Study 2: Tyrosinase Inhibition

In another investigation focused on skin disorders, compounds derived from this compound were tested for their ability to inhibit tyrosinase. Results indicated that specific structural modifications significantly enhanced inhibitory potency, making them suitable for further pharmacological evaluation .

Summary of Applications

ApplicationDescriptionKey Findings
Antiplasmodial ActivityEffective against Plasmodium falciparumIC50 = 0.413μM0.413\,\mu M, high selectivity index
Tyrosinase InhibitionPotential treatment for hyperpigmentation disordersCompetitive inhibition confirmed
Anticancer PropertiesCytotoxic effects observed in various cancer cell linesSignificant activity noted against multiple lines

Mechanism of Action

The mechanism of action of N-{4-[4-(4-fluorophenyl)piperazin-1-yl]phenyl}-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved can include signal transduction cascades and changes in gene expression .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Pharmacological Comparisons

The compound is compared to structurally related piperazine benzamide derivatives, focusing on substituent effects and pharmacological profiles.

Compound Structure Key Substituents Target Affinity Physicochemical Properties References
Target Compound Piperazine linked to 4-fluorophenyl and 3-(trifluoromethyl)benzamide - 4-Fluorophenyl (piperazine)
- 3-(Trifluoromethyl)benzamide
High D2R affinity (inferred from scaffold similarity) MW: ~439.47 g/mol; Predicted logP: ~4.1 (high lipophilicity)
SC211 (CHEMBL329228) 3-(4-(4-Chlorophenyl)piperazin-1-yl)-N-(3-methoxyphenyl)propanamide - 4-Chlorophenyl (piperazine)
- 3-Methoxyphenyl propanamide
Selective D4R antagonist (Ki < 10 nM) MW: 428.91 g/mol; Higher polarity due to methoxy group
N-[4-(4-Benzylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide Piperazine substituted with benzyl group - Benzyl (piperazine)
- 3-(Trifluoromethyl)benzamide
Undisclosed receptor activity; Likely reduced selectivity due to bulkier benzyl group MW: 439.47 g/mol; Density: 1.279 g/cm³
Compound 3b () 4-(Thiophen-3-yl)-N-(2-(2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethoxy)ethyl)benzamide - 3-(Trifluoromethyl)phenyl (piperazine)
- Thiophene-benzamide
Tested for D3R/D2R binding; Moderate IC₅₀ (~50 nM) MW: 511.54 g/mol; Enhanced solubility due to ethoxyethyl linker
AP24534 (Ponatinib analog) 3-Ethynyl-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide - Ethynyl-methylbenzamide
- 4-Methylpiperazine
Tyrosine kinase inhibition (BCR-ABL); IC₅₀: 0.37 nM MW: 415.45 g/mol; Rigid ethynyl group improves target binding

Key Findings

Substituent Impact on Selectivity :

  • The 4-fluorophenyl group in the target compound likely confers D2R selectivity over D4R, contrasting with SC211’s D4R selectivity due to its 4-chlorophenyl and methoxyphenyl groups .
  • Benzyl or bulky substituents (e.g., benzylpiperazine in ) reduce receptor specificity, suggesting that smaller halogenated aryl groups optimize target engagement.

Trifluoromethyl Role :

  • The 3-(trifluoromethyl)benzamide motif enhances metabolic stability and hydrophobic binding across analogs (e.g., compound 3b in and ponatinib derivatives in ).

Linker Modifications :

  • Ethoxyethyl or sulfonyl linkers (e.g., ’s sulfonylphenyl derivative) improve solubility but may reduce blood-brain barrier penetration compared to direct aryl linkages .

Synthetic Challenges :

  • Piperazine derivatives with trifluoromethyl groups require specialized coupling reagents (e.g., PdCl₂(PPh₃)₂/CuI in ), whereas halogenated analogs (e.g., 4-chlorophenyl in SC211) are synthesized via simpler nucleophilic substitutions .

Research Implications

The target compound’s balanced lipophilicity (logP ~4.1) and trifluoromethyl-substituted benzamide position it as a promising candidate for central nervous system (CNS) targets, particularly D2R. However, its structural analogs highlight trade-offs:

  • Ponatinib analogs : High kinase affinity but reduced CNS applicability due to ethynyl rigidity .

Further optimization could explore hybrid structures, such as integrating ethoxyethyl linkers (as in ) to enhance solubility without compromising D2R binding.

Biological Activity

N-{4-[4-(4-fluorophenyl)piperazin-1-yl]phenyl}-3-(trifluoromethyl)benzamide is a compound of interest due to its potential therapeutic applications, particularly in the fields of antimalarial and anti-cancer treatments. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by a piperazine ring, a trifluoromethyl group, and a fluorophenyl moiety. Its chemical formula is C20H19F4N2OC_{20}H_{19}F_4N_2O.

Antimalarial Activity

Research indicates that derivatives of the compound exhibit significant antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. For instance, one study reported an IC50_{50} value of 0.269 µM against the PfNF54 strain, demonstrating high potency with minimal cytotoxicity (IC50_{50} = 124.0 µM) and a selectivity index of 460 . The compound's mechanism involves interference with mitochondrial functions, particularly targeting dihydroorotate dehydrogenase and the cytochrome bc1 complex.

Anticancer Properties

In addition to its antimalarial effects, the compound has shown promise in cancer research. The 4-fluorobenzylpiperazine fragment has been linked to inhibitory effects on tyrosinase enzymes, suggesting potential applications in melanoma treatment. One derivative demonstrated no cytotoxicity while exerting antimelanogenic effects on B16F10 cells, indicating its safety and efficacy in inhibiting melanin production .

The biological activity of this compound is primarily attributed to its ability to disrupt cellular processes in target organisms:

  • Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in metabolic pathways.
  • Targeting Mitochondrial Functions : It affects mitochondrial electron transport chains, leading to impaired energy production in parasites.
  • Modulation of Signal Transduction : The presence of fluorinated groups enhances lipophilicity, allowing better membrane penetration and interaction with cellular targets.

Study 1: Antiplasmodial Activity

A study published in MDPI evaluated several derivatives of the compound for their antiplasmodial activity. The lead compound exhibited remarkable selectivity and efficacy against multiple stages of Plasmodium falciparum. It was noted that modifications to the piperazine moiety significantly impacted activity levels, highlighting the importance of structural optimization .

CompoundIC50_{50} (µM)Selectivity Index
Lead Compound0.269460
Modified Derivative A0.413316.9
Modified Derivative B1.012127.1

Study 2: Tyrosinase Inhibition

In another investigation focusing on antimelanogenic effects, derivatives containing the piperazine structure were synthesized and tested for their ability to inhibit tyrosinase activity. Results indicated that certain derivatives could effectively reduce melanin synthesis without cytotoxic effects on normal cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-{4-[4-(4-fluorophenyl)piperazin-1-yl]phenyl}-3-(trifluoromethyl)benzamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves coupling a benzoyl chloride derivative with a piperazine-containing intermediate. Key steps include:

  • Coupling agents : HBTU or BOP in THF with Et3N as a base, achieving yields of 48–71% .
  • Purification : Silica gel column chromatography (e.g., 10% methanol in dichloromethane) followed by recrystallization for hydrochloride salt formation .
  • Critical parameters : Reaction time (12–48 hours), temperature (room temperature to reflux), and stoichiometric ratios (1:1 molar ratios of reactants) .
    • Data Table :
StepReagents/ConditionsYieldPurity (HPLC)Reference
Amide couplingHBTU, Et3N, THF, 12h48–71%>95%
PurificationSilica gel (CH2Cl2:MeOH)85%97%

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Key peaks include δ 7.74 (d, J = 8.7 Hz, aromatic protons) and δ 167.3 (carbonyl carbon) in CDCl3 .
  • HRMS/ESI : Molecular ion peaks (e.g., m/z 488.6 [M + H]+) validate molecular weight .
  • X-ray crystallography : Resolves conformational details (e.g., short C–H···F interactions with energies of −2.15 kcal/mol) .

Advanced Research Questions

Q. How do substituent modifications (e.g., trifluoromethyl vs. methoxy groups) impact target binding affinity and selectivity?

  • Methodological Answer :

  • SAR studies : Replace the trifluoromethyl group with methoxy or hydroxy groups to assess steric/electronic effects. For example:
  • 3-Trifluoromethyl : Enhances lipophilicity (logP ≈ 3.5) and metabolic stability .
  • 3-Methoxy : Reduces binding affinity by 10-fold in kinase assays due to decreased hydrophobic interactions .
  • Assays : Use radioligand binding (e.g., D3 receptor IC50 = 0.13 nM) or cellular proliferation assays (e.g., BCR-ABL inhibition at 1 nM) .
    • Data Table :
SubstituentTarget (IC50)Selectivity (vs. D2/D4)Reference
CF3D3: 0.13 nM>1000-fold
OCH3D3: 4.97 nM500-fold

Q. How can contradictory biological activity data across assays (e.g., in vitro vs. in vivo) be systematically resolved?

  • Methodological Answer :

  • Assay validation : Ensure consistent cell lines (e.g., Ba/F3 for BCR-ABL) and buffer conditions (pH 7.4, 1% DMSO) .
  • Pharmacokinetic factors : Measure plasma protein binding (e.g., >90% binding reduces free drug concentration) .
  • Metabolite interference : Use LC-MS to identify active metabolites in vivo (e.g., hydroxylated derivatives) .

Q. What strategies optimize bioavailability while maintaining potency in structural analogs?

  • Methodological Answer :

  • Prodrug design : Introduce ester moieties (e.g., tert-butyl esters) to enhance solubility .
  • Piperazine substitution : Replace 4-fluorophenyl with 3-cyanophenyl to improve CNS penetration (logBB > 0.5) .
  • Formulation : Use PEGylated nanoparticles to increase half-life in murine models (t1/2 = 8h vs. 2h for free drug) .

Methodological Guidelines for Data Contradictions

Q. How to address discrepancies in reported synthetic yields for similar derivatives?

  • Resolution Steps :

Reagent purity : Ensure anhydrous THF and freshly distilled Et3N to avoid side reactions .

Chromatography optimization : Adjust solvent gradients (e.g., 0.1% formic acid in acetonitrile) to prevent co-elution of impurities .

Scale-up adjustments : Use flow chemistry for reproducible coupling reactions at >100 mg scale .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.